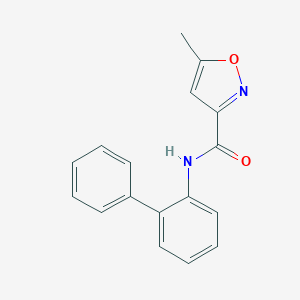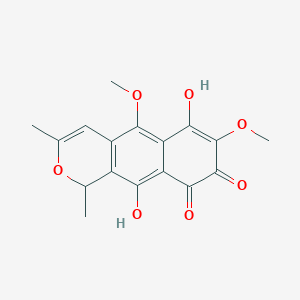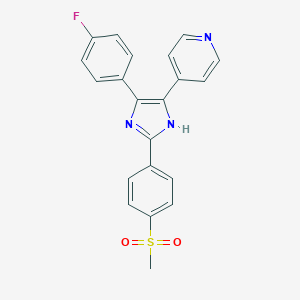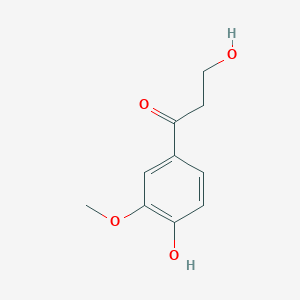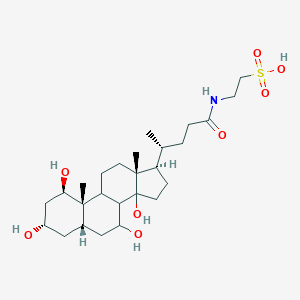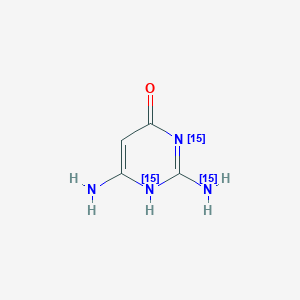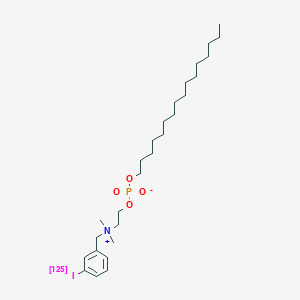
Trovafloxacine
Vue d'ensemble
Description
La trovafloxacine est un antibiotique à large spectre qui a été commercialisé sous le nom de marque Trovan par Pfizer. Elle appartient à la classe des fluoroquinolones et est connue pour son activité antibactérienne puissante. La this compound agit en inhibant le déroulement de l’ADN superenroulé dans les bactéries, bloquant efficacement l’activité de la gyrase de l’ADN et de la topoisomérase IV . Ce composé était particulièrement efficace contre les bactéries Gram-positives par rapport aux fluoroquinolones précédentes . En raison de son potentiel hépatotoxique, la this compound a été retirée du marché .
Applications De Recherche Scientifique
Trovafloxacin has been extensively studied for its antibacterial properties. It has shown excellent potency against Gram-positive organisms and anaerobes while retaining potent activity against Gram-negative bacteria . Its pharmacokinetic properties make it suitable for once-daily dosing, and it has demonstrated efficacy in both animal models of infections and human clinical trials . Additionally, trovafloxacin has been investigated for its potential anti-inflammatory and neuroprotective effects following brain trauma . It has also been studied for its potential use in enhancing the effects of anticancer drugs like cisplatin and taxol on lung cancer cells .
Mécanisme D'action
La trovafloxacine exerce son activité antibactérienne en inhibant les enzymes ADN gyrase et topoisomérase IV, qui sont essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l’ADN bactérien . En bloquant ces enzymes, la this compound empêche le déroulement de l’ADN superenroulé, ce qui conduit à l’inhibition de la division cellulaire bactérienne et, finalement, à la mort des cellules bactériennes . Ce mécanisme est similaire à celui des autres fluoroquinolones, mais la this compound a montré une plus grande efficacité contre certaines bactéries Gram-positives .
Analyse Biochimique
Biochemical Properties
Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . This is achieved by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .
Cellular Effects
Trovafloxacin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice . Trovafloxacin treatment significantly reduced mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), which correlates with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .
Molecular Mechanism
The molecular mechanism of action of Trovafloxacin involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for the uncoiling of supercoiled DNA in various bacteria, and their inhibition by Trovafloxacin prevents this process, thereby exerting its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Trovafloxacin has been shown to have significant effects over time. For example, it has been found to significantly reduce tissue damage markers and improve locomotor deficits in mice subjected to controlled cortical impact (CCI), a model of traumatic brain injury .
Dosage Effects in Animal Models
The effects of Trovafloxacin vary with different dosages in animal models. For instance, in a study on mice with traumatic brain injury, Trovafloxacin treatment significantly reduced tissue damage markers and improved locomotor deficits .
Metabolic Pathways
Trovafloxacin is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Méthodes De Préparation
La synthèse de la trovafloxacine implique plusieurs étapes clés. Le processus commence par la cycloaddition 1,3-dipolaire du diazoacétate d’éthyle sur la N-Cbz-3-pyrroline, formant un intermédiaire pyrrazolidine. Cet intermédiaire subit une pyrolyse, ce qui conduit à la formation du cycle cyclopropylpyrrolidine . Le groupe ester est ensuite saponifié en l’acide carboxylique correspondant, qui subit un réarrangement de Curtius lorsqu’il est traité avec de l’azoture de diphénylphosphoryle (DPPA), formant un isocyanate transitoire . L’isocyanate réagit avec le tert-butanol pour former le dérivé tert-butylcarbamate, qui est ensuite soumis à une hydrogénation catalytique pour éliminer le groupe protecteur carbobenzyloxy, ce qui donne l’amine secondaire . Cette amine déplace le fluor le plus réactif à la position 7 dans l’éthyl 1-(2,4-difluorophényl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylate, ce qui complète la synthèse de la this compound .
Analyse Des Réactions Chimiques
La trovafloxacine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans certaines conditions, ce qui conduit à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La this compound a été largement étudiée pour ses propriétés antibactériennes. Elle a montré une excellente puissance contre les organismes Gram-positifs et les anaérobies tout en conservant une activité puissante contre les bactéries Gram-négatives . Ses propriétés pharmacocinétiques la rendent adaptée à une administration quotidienne, et elle a démontré son efficacité dans les modèles animaux d’infections et dans les essais cliniques humains . En outre, la this compound a été étudiée pour ses effets anti-inflammatoires et neuroprotecteurs potentiels après un traumatisme crânien . Elle a également été étudiée pour son utilisation potentielle dans l’amélioration des effets des médicaments anticancéreux comme le cisplatine et le taxol sur les cellules cancéreuses du poumon .
Comparaison Avec Des Composés Similaires
La trovafloxacine est comparée à d’autres fluoroquinolones telles que la ciprofloxacine, la lévofloxacine et la moxifloxacine. Bien que tous ces composés partagent un mécanisme d’action similaire, la this compound a montré une meilleure activité contre les bactéries Gram-positives et les anaérobies . Son potentiel hépatotoxique a conduit à son retrait du marché, tandis que d’autres fluoroquinolones comme la ciprofloxacine et la lévofloxacine sont encore largement utilisées . La moxifloxacine, une autre fluoroquinolone, a montré des activités in vitro similaires contre certaines bactéries, mais avec un profil de sécurité légèrement différent .
Composés similaires
- Ciprofloxacine
- Lévofloxacine
- Moxifloxacine
- Sparfloxacine
- Clinafloxacine
Propriétés
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041145 | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.04e-02 g/L | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147059-72-1 | |
| Record name | Trovafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trovafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trovafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROVAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trovafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trovafloxacin?
A: Trovafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. [, , ] Specifically, it inhibits the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair. [, , ]
Q2: How does Trovafloxacin's interaction with topoisomerase IV differ from other quinolones?
A: Research suggests that Trovafloxacin demonstrates a higher potency in stimulating topoisomerase IV-mediated DNA cleavage compared to ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin. [] This enhanced activity against this crucial target in bacteria like Staphylococcus aureus contributes to its improved potency, particularly against strains resistant to other quinolones.
Q3: Does Trovafloxacin affect cytokine production in human cells?
A: In vitro studies show that Trovafloxacin significantly inhibits the production of key proinflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) by human peripheral blood mononuclear cells (PBMCs) when stimulated with bacterial components. [] This effect was observed regardless of whether the PBMCs were stimulated with purified bacterial components or whole bacteria. Interestingly, this inhibitory effect on cytokine production was not observed with other antibiotics like ciprofloxacin or ceftriaxone, suggesting a unique property of Trovafloxacin. []
Q4: What is the molecular formula and weight of Trovafloxacin?
A4: While this specific information is not available in the provided research papers, a comprehensive analysis using chemical databases and the compound's structure can provide these details.
Q5: How is Trovafloxacin metabolized in the body?
A: Research indicates that Trovafloxacin is primarily metabolized through phase II conjugation reactions, with glucuronidation being the major pathway in humans. [] Oxidative metabolism appears to play a less significant role in its elimination. []
Q6: What is the primary route of Trovafloxacin excretion?
A: Studies in rats indicate that biliary excretion is the major route of elimination for Trovafloxacin. [] While fecal excretion is also predominant in dogs and monkeys, the exact contribution of biliary versus other routes in these species requires further investigation. []
Q7: Does the presence of food affect the oral bioavailability of Trovafloxacin?
A: Research in healthy volunteers found that food intake did not significantly impact the overall bioavailability of Trovafloxacin. [] Although food consumption delayed the time to reach peak concentration (Tmax), it had a minimal effect on the overall area under the curve (AUC). []
Q8: How does the tissue penetration of Trovafloxacin compare to other fluoroquinolones?
A: Trovafloxacin exhibits excellent tissue penetration, particularly in the lungs, where concentrations surpass those achieved in serum. [, , ] This favorable tissue distribution contributes to its efficacy against respiratory pathogens, including Streptococcus pneumoniae. [, ]
Q9: Does Trovafloxacin accumulate with multiple dosing?
A: Multiple-dose pharmacokinetic studies in healthy volunteers demonstrated that Trovafloxacin reaches steady-state serum concentrations after approximately three daily doses. [] The accumulation factor is roughly 1.3-fold, indicating minimal accumulation with repeated administration. []
Q10: How does the in vitro activity of Trovafloxacin against Streptococcus pneumoniae compare to other fluoroquinolones?
A: Trovafloxacin exhibits superior in vitro activity against Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains, compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It consistently demonstrates lower MICs, indicating greater potency against this clinically relevant pathogen.
Q11: What is the in vivo efficacy of Trovafloxacin against cephalosporin-resistant Streptococcus pneumoniae?
A: In a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia, Trovafloxacin demonstrated significant efficacy. [] The study also highlighted the correlation between pharmacodynamic indices like AUC/MIC and bacterial killing in the lungs. []
Q12: Has the efficacy of Trovafloxacin been evaluated in animal models of meningitis?
A: ** Yes, Trovafloxacin has shown promising results in animal models of meningitis. Studies in rabbits with pneumococcal meningitis have been used to determine appropriate dosing regimens for children. [] Research in infant rats with meningoencephalitis caused by Listeria monocytogenes showed promising activity for Trovafloxacin, though it was less active than the combination of amoxicillin and gentamicin. []
Q13: What are the primary mechanisms of resistance to Trovafloxacin in bacteria?
A: The most common mechanism of resistance to Trovafloxacin, as with other fluoroquinolones, involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations typically alter the target enzymes, reducing Trovafloxacin's binding affinity and inhibitory activity.
Q14: Is there a risk of cross-resistance between Trovafloxacin and other fluoroquinolones?
A: Yes, cross-resistance between Trovafloxacin and other fluoroquinolones, particularly those already in clinical use, is a concern. [, ] Bacteria that have developed resistance to older fluoroquinolones, often due to mutations in DNA gyrase or topoisomerase IV, may exhibit reduced susceptibility or resistance to Trovafloxacin. [, ]
Q15: Does the presence of efflux pumps play a role in Trovafloxacin resistance?
A: While mutations in topoisomerase genes are the primary drivers of resistance, studies indicate that efflux pumps can contribute to reduced susceptibility to certain fluoroquinolones, including Trovafloxacin. [, ] The presence of efflux pump inhibitors like reserpine has been shown to lower the MICs of some fluoroquinolones against resistant strains, suggesting a role for efflux in mediating resistance.
Q16: Are there any concerns regarding the safety profile of Trovafloxacin?
A: While Trovafloxacin demonstrates efficacy against various bacterial infections, concerns regarding its safety profile, particularly hepatotoxicity, have been raised. [, ]
Q17: What is the potential mechanism behind Trovafloxacin-induced liver toxicity?
A: Research suggests that the acyl-glucuronide metabolite of Trovafloxacin, primarily generated by the enzyme UDP-glucuronosyltransferase (UGT) 1A1, might play a role in its hepatotoxicity. [] In vitro studies using UGT1A1-induced liver cells have shown increased toxicity with Trovafloxacin. [] This highlights the potential role of drug metabolism and specific metabolites in mediating Trovafloxacin-induced liver injury.
Q18: Have any specific drug delivery strategies been investigated to enhance the therapeutic index of Trovafloxacin?
A18: While the provided research papers do not delve into specific drug delivery strategies for Trovafloxacin, such approaches could be explored to improve its therapeutic index and potentially mitigate its safety concerns. Targeted drug delivery approaches, for instance, could help achieve higher drug concentrations at the site of infection while minimizing systemic exposure and reducing the risk of adverse events.
Q19: What analytical techniques have been employed to study the pharmacokinetics of Trovafloxacin?
A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to quantify Trovafloxacin concentrations in biological samples. [, ] This versatile analytical technique enables accurate measurement of drug levels in various matrices, including serum, plasma, and urine, supporting pharmacokinetic studies.
Q20: Have any imaging techniques been used to study the tissue distribution of Trovafloxacin?
A: Yes, positron emission tomography (PET) using 18F-labeled Trovafloxacin has been successfully employed to visualize and quantify the drug's distribution in both healthy and infected animals. [] This non-invasive imaging technique provides valuable insights into the real-time tissue pharmacokinetics of Trovafloxacin. []
Q21: How does the antibacterial spectrum of Trovafloxacin compare to other fluoroquinolones?
A: Trovafloxacin possesses a broader antibacterial spectrum compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It demonstrates enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, and importantly, exhibits good activity against anaerobic bacteria, a feature not shared by many other members of the fluoroquinolone class. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


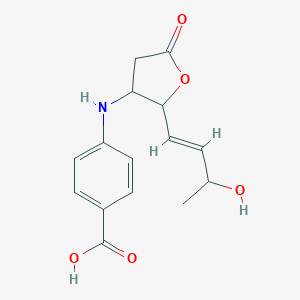
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
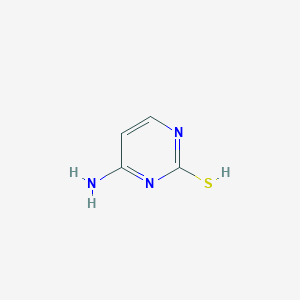
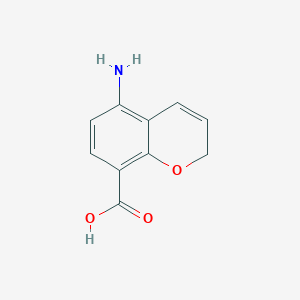
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

